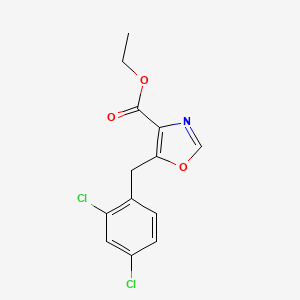
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-
Descripción general
Descripción
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tert-butyl group at position 6 on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-, often involves multicomponent reactions and solvent-free conditions. Methods such as microwave irradiation and the use of eco-friendly catalysts are commonly employed . For instance, a rapid and efficient method for synthesizing carbonitrile quinoline derivatives involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under microwave irradiation .
Industrial Production Methods
Industrial production of quinoline derivatives typically focuses on green and sustainable processes. Techniques such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, nucleophilic substitution reactions are common.
Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .
Aplicaciones Científicas De Investigación
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Industrial Chemistry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Chloroquinoline
- 4-Chloroquinoline
- 6-tert-Butylquinoline
Uniqueness
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the tert-butyl group distinguishes it from other quinoline derivatives .
Propiedades
IUPAC Name |
6-tert-butyl-2,4-dichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCFGSYQXWYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262702 | |
| Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-32-9 | |
| Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole](/img/structure/B3295723.png)








![[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B3295802.png)
![4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile](/img/structure/B3295816.png)
![3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B3295819.png)
